6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one
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Overview
Description
"6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one" is an intriguing compound due to its complex structure and potential applications in various scientific fields. This compound falls within the realm of fused polycyclic systems, characterized by multiple interconnected rings, and holds significant promise for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one" involves a multi-step process. Starting from simple aromatic precursors, the synthetic route generally includes:
Formation of the core benzofuran structure through cyclization reactions.
Incorporation of the cyclopentane moiety via Friedel-Crafts alkylation.
Introduction of the methyl group through selective methylation reactions.
Final steps include further cyclization and hydrogenation to achieve the hexahydro form.
Typical reaction conditions involve the use of strong acids for cyclization, temperature control, and various catalysts to ensure selective reactions.
Industrial Production Methods
Industrial production often employs high-efficiency catalysts and optimized reaction conditions to maximize yield and purity. The scale-up process requires careful control of reaction parameters and robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
"6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one" can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized at various positions, leading to the formation of different oxo derivatives.
Reduction: : Reduction reactions can further simplify the compound by breaking some of the double bonds.
Substitution: : Halogenation, alkylation, and other substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents include strong oxidizing agents like potassium permanganate for oxidation, hydrogen gas with palladium catalysts for reduction, and halogen sources for substitution reactions.
Major Products
Scientific Research Applications
Chemistry
In chemistry, "6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one" serves as a valuable intermediate for the synthesis of more complex polycyclic compounds.
Biology
In biology, it can be used to study cellular mechanisms due to its ability to interact with various biomolecules.
Medicine
In medicine, researchers are investigating its potential as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, its unique structural properties make it useful for developing new materials with specific chemical and physical properties.
Mechanism of Action
"6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one" exerts its effects primarily through its interaction with molecular targets such as enzymes, receptors, and other biomolecules. Its mechanism of action involves binding to specific sites on these targets, leading to inhibition or activation of their biological activity. The pathways involved are still under investigation, but preliminary studies suggest significant activity in cellular signaling and metabolism pathways.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally similar to "6-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[3,2-g]cyclopenta[c]chromen-4(1H)-one" include:
Chromenes: : Known for their broad biological activities.
Benzofurans: : Widely studied for their pharmacological potential.
Cyclopentanes: : Commonly found in many bioactive molecules.
Uniqueness
What sets "this compound" apart is its unique fusion of multiple ring systems, offering a versatile platform for chemical modification and a promising scaffold for drug development.
That wraps up our deep dive into "this compound
Properties
IUPAC Name |
12-methyl-10,14-dioxapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1,3(11),4(8),12,15(20)-pentaen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-10-17-15(12-5-2-3-8-16(12)21-17)9-14-11-6-4-7-13(11)19(20)22-18(10)14/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVURJQHVRCWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCC4)C5=C(O2)CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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